molecular formula C9H7F3O3 B3015704 3-(1,1,2-Trifluoroethoxy)benzoic acid CAS No. 2490404-49-2

3-(1,1,2-Trifluoroethoxy)benzoic acid

Cat. No. B3015704
CAS RN: 2490404-49-2
M. Wt: 220.147
InChI Key: UDRQWCKOLMVVQJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-(1,1,2-Trifluoroethoxy)benzoic acid” is represented by the linear formula: CF3OC6H4CO2H . The molecular weight is 206.12 .

Scientific Research Applications

Luminescent Properties of Lanthanide Coordination Compounds

Research by Sivakumar et al. (2010) investigated the synthesis of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives. They found that electron-releasing and electron-withdrawing substituents on the benzoic acid significantly influence the photophysical properties of these compounds.

Development of Novel Fluorescence Probes

Setsukinai et al. (2003) developed novel fluorescence probes using benzoic acid derivatives for detecting reactive oxygen species (Setsukinai et al., 2003). These probes can selectively detect highly reactive species, making them useful tools in biological and chemical research.

Metal-Organic Frameworks for Photophysical Properties

A study by Yang et al. (2015) focused on the creation of inorganic–organic hybrid frameworks using tris(carboxymethoxy)benzoic acid. These frameworks demonstrated interesting photophysical properties, emitting strong blue light under UV light (Yang et al., 2015).

Complexation and Liquid Crystalline Properties

Research on polymerizable benzoic acid derivatives by Kishikawa et al. (2008) explored the formation of liquid-crystalline complexes and their potential applications in material science (Kishikawa et al., 2008).

Catalytic Applications in Organic Synthesis

A study by Wang et al. (2017) demonstrated the use of benzoic acid derivatives in a catalyst-free decarboxylative trifluoromethylation of benzoic acid derivatives. This environmentally friendly transformation was performed in water–acetonitrile (Wang et al., 2017).

Antibacterial Activity of Derivatives

Satpute et al. (2018) synthesized novel derivatives of 3-hydroxy benzoic acid and tested their potential antibacterial activity, contributing to the development of new drug candidates (Satpute et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, “3-(Trifluoromethoxy)benzoic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, mist, gas, or vapors, and to use personal protective equipment .

properties

IUPAC Name

3-(1,1,2-trifluoroethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-5-9(11,12)15-7-3-1-2-6(4-7)8(13)14/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRQWCKOLMVVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(CF)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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